
3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” belong to a class of organic compounds known as quinolines and quinazolines . They are characterized by a 2-ring structure, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are two methods commonly used in the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like X-ray crystallography . The structure often includes a quinoline core, with various functional groups attached at different positions .Chemical Reactions Analysis
Quinolines and quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties are influenced by factors like the compound’s structure and the functional groups present .科学的研究の応用
Synthesis and Structural Studies
The compound 3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide falls within the broader category of heterocyclic quinolines, which have been extensively studied for their synthesis and structural characteristics. One approach to synthesizing similar compounds involves the photocyclization of certain carboxamides to produce benzothienoquinolines, followed by further chemical modifications to obtain the desired dimethoxy derivatives (Stuart et al., 1987). These synthetic pathways are crucial for developing new compounds with potential biological activities.
Potential in Drug Development
Compounds with structures similar to this compound have been explored for their cytotoxic activities, especially in the context of cancer research. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant cytotoxic effects against various cancer cell lines, indicating the potential of such compounds in anticancer drug development (Deady et al., 2003).
Chemical Interactions and Mechanisms
Understanding the chemical interactions and mechanisms of compounds like this compound is essential for their application in scientific research. Studies on related compounds have delved into their reactions with nucleophiles, revealing insights into their reactivity and potential for forming novel derivatives with unique properties (Hamby & Bauer, 1987). These findings contribute to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in various scientific domains.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-18(22)21-15-10-13(5-6-14(11)15)20-19(23)12-4-7-16(24-2)17(9-12)25-3/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTDCZBCLNOFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

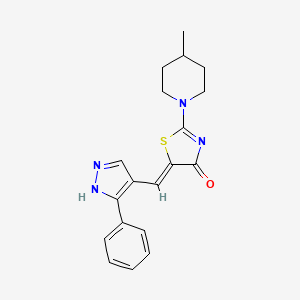

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)
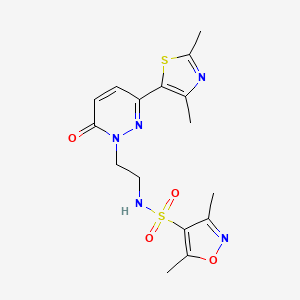

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)
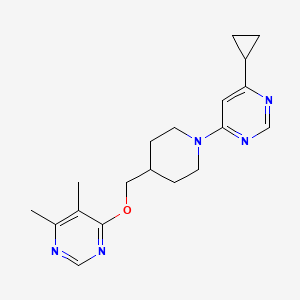
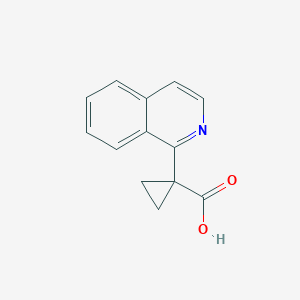

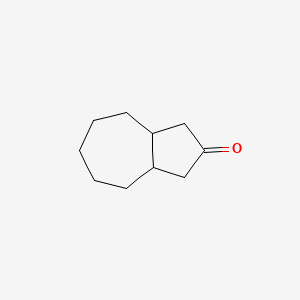
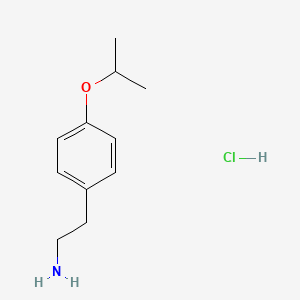
![[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride](/img/structure/B2680037.png)
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
